1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one
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Overview
Description
1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one is an organic compound that features a complex structure with multiple halogen substituents. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of bromine, iodine, and chlorine atoms in its structure makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one typically involves multi-step reactions starting from simpler aromatic compounds. One common route includes the following steps:
Iodination: The iodination of the aromatic ring can be carried out using iodine and an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl and iodophenyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium iodide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The presence of halogens makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions, using palladium catalysts.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Iodine and Hydrogen Peroxide: Used for iodination.
Acetyl Chloride and Aluminum Chloride: Used for Friedel-Crafts acylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to potential pharmaceutical agents.
Materials Science: It can be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one involves its ability to undergo various chemical transformations. The presence of multiple halogens allows for selective reactions at different sites, making it a versatile building block in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Another compound with a bromomethyl group, used in similar synthetic applications.
1,3-Dibromo-2,2-bis(hydroxymethyl)propane: A compound with two bromine atoms, used in polymer synthesis.
Uniqueness
1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one is unique due to the combination of bromine, iodine, and chlorine atoms in its structure. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C10H9BrClIO |
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Molecular Weight |
387.44 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-3-iodophenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9BrClIO/c11-6-8-7(10(14)4-5-12)2-1-3-9(8)13/h1-3H,4-6H2 |
InChI Key |
JVSMPUYZYDISHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)CBr)C(=O)CCCl |
Origin of Product |
United States |
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